molecular formula C9H5BrFNO2 B2930226 6-bromo-3-fluoro-1H-indole-2-carboxylic acid CAS No. 2116286-77-0

6-bromo-3-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B2930226
CAS No.: 2116286-77-0
M. Wt: 258.046
InChI Key: RGHRHWXLBYZXIS-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-1H-indole-2-carboxylic acid (CAS 2116286-77-0, Molecular Formula: C 9 H 5 BrFNO 2 ) is a high-purity chemical reagent designed for research and development purposes. This compound serves as a versatile and advanced building block in medicinal chemistry, particularly in the discovery of novel antiviral agents. Its primary research application lies in the development of HIV-1 integrase inhibitors. The indole-2-carboxylic acid scaffold is a recognized pharmacophore that chelates the two magnesium ions (Mg 2+ ) within the active site of HIV-1 integrase, a critical enzyme for viral replication . The strategic bromo and fluoro substitutions on the indole core are key for further structural optimizations. These substitutions allow researchers to introduce additional pharmacophores via synthetic modifications, aiming to enhance interactions with a nearby hydrophobic cavity and the viral DNA (dC20), thereby increasing inhibitory potency and potentially overcoming drug resistance . As such, this compound is a valuable precursor for constructing more complex molecules in the search for next-generation integrase strand transfer inhibitors (INSTIs). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-4-1-2-5-6(3-4)12-8(7(5)11)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHRHWXLBYZXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-fluoro-1H-indole-2-carboxylic acid typically involves the bromination and fluorination of indole derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens into the indole ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precision and efficiency. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Coupling: Boronic acids and palladium catalysts are used under inert atmospheres.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

6-Bromo-3-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The presence of halogens enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or modulator. The compound can interfere with cellular pathways by inhibiting key enzymes or blocking receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Halogenated Indole Carboxylic Acids

6-Bromo-4-Fluoro-1H-Indole-3-Carboxylic Acid
  • Molecular formula: C₉H₅BrFNO₂ (identical to the target compound).
  • Substituents : Bromine (position 6), fluorine (position 4), carboxylic acid (position 3).
  • Key differences : The shifted fluorine (position 4 vs. 3) and carboxylic acid group (position 3 vs. 2) alter hydrogen-bonding capabilities and acidity. The 3-carboxylic acid derivative may exhibit stronger intermolecular hydrogen bonding compared to the 2-carboxylic acid analog, as seen in crystal structures of related indole-3-carboxylic acids.
5-Bromo-6-Fluoro-1H-Indole-2-Carboxylic Acid
  • Synthesis : Prepared via coupling reactions similar to the target compound.
  • LC/MS data : m/z 347 ([M+H]⁺), retention time 1.06 min (SMD-TFA05-4 conditions).

Functional Group Variations

Methyl 5-Fluoro-1H-Indole-2-Carboxylate
  • Structure : Methyl ester derivative with fluorine at position 5.
  • Properties : Increased lipophilicity compared to carboxylic acids, improving membrane permeability. This makes esters more suitable for in vivo studies.
  • Applications : Intermediate in synthesizing hydrazides or amides for bioactive molecules.
6-Bromo-4-Methoxy-1H-Indole-2-Carboxylic Acid
  • Substituents : Methoxy group at position 4 instead of fluorine.
  • Impact : The electron-donating methoxy group may reduce electrophilicity at the indole core, affecting interactions in catalytic or receptor-binding environments.

Carboxylic Acid Position Isomers

6-Bromo-1H-Indole-3-Carboxylic Acid
  • Structure : Carboxylic acid at position 3 instead of 2.
  • Crystal packing : Forms dimers via O–H⋯O hydrogen bonds and layers via N–H⋯O interactions.
  • Biological relevance : Indole-3-carboxylic acids are common in natural products and kinase inhibitors, suggesting divergent applications compared to 2-carboxylic acid analogs.

Data Table: Structural and Analytical Comparison

Compound Name Molecular Formula Substituent Positions (Br, F, COOH) Molecular Weight (g/mol) Key Analytical Data (LC/MS m/z)
6-Bromo-3-fluoro-1H-indole-2-carboxylic acid C₉H₅BrFNO₂ 6-Br, 3-F, 2-COOH 258.05 Not reported
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid C₉H₅BrFNO₂ 5-Br, 6-F, 2-COOH 258.05 347 ([M+H]⁺)
6-Bromo-4-fluoro-1H-indole-3-carboxylic acid C₉H₅BrFNO₂ 6-Br, 4-F, 3-COOH 258.05 Not reported
Methyl 5-fluoro-1H-indole-2-carboxylate C₁₀H₈FNO₂ 5-F, 2-COOCH₃ 193.17 Not reported

Impact of Substituent Positions on Properties

  • Reactivity : Fluorine at position 3 (target compound) increases electron-withdrawing effects near the carboxylic acid, enhancing acidity compared to analogs with fluorine at position 4 or 5.
  • Biological activity : Bromine at position 6 may improve binding to hydrophobic pockets in enzymes, as seen in brominated indole inhibitors.
  • Synthetic utility : Carboxylic acid at position 2 facilitates direct amide coupling, whereas position 3 analogs require additional activation steps.

Biological Activity

6-Bromo-3-fluoro-1H-indole-2-carboxylic acid is a synthetic compound characterized by the presence of bromine and fluorine substituents on the indole ring. Its unique structural features contribute to its biological activity, particularly in the field of medicinal chemistry. This article explores the compound's biological activities, focusing on its role as an inhibitor of viral integrase enzymes, particularly in relation to HIV.

The molecular formula of this compound is C9H6BrFNO2C_9H_6BrFNO_2 with a molecular weight of approximately 258.05 g/mol. The compound contains a carboxylic acid functional group, which enhances its chemical reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits significant antiviral properties, particularly as an inhibitor of HIV-1 integrase. Integrase is a crucial enzyme in the replication cycle of retroviruses, including HIV. The compound has shown promising results in inhibiting integrase strand transfer with an IC50 value indicating effective binding and inhibition capabilities .

The biological activity of this compound can be attributed to several key interactions:

  • Metal Ion Chelation : The compound can chelate metal ions within the active site of integrase, which is essential for its inhibitory action.
  • Binding Affinity : Molecular docking studies have demonstrated that this compound can form π–π stacking interactions with nucleic acids, enhancing its binding affinity and specificity towards viral targets .

Inhibitory Effects on HIV Integrase

A study highlighted that derivatives of indole-2-carboxylic acid, including this compound, effectively inhibited the strand transfer activity of HIV-1 integrase. The IC50 values for these compounds ranged from 0.13 μM to 47.44 μM, demonstrating varying degrees of potency .

Table 1: Inhibitory Activity of Indole Derivatives Against HIV Integrase

CompoundIC50 (μM)Notes
This compoundTBDPromising inhibitor
Compound 312.41High activity
Compound 418.52Moderate activity
Compound 20a0.13Closest to positive control

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications at specific positions on the indole ring significantly influence biological activity:

  • C3 Long Branch : Introducing a long branch at C3 enhances interaction with the hydrophobic cavity near the active site of integrase.
  • C6 Halogenation : Halogenated derivatives at C6 have been shown to markedly improve integrase inhibition effects due to enhanced π–π stacking interactions with viral DNA .

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-3-fluoro-1H-indole-2-carboxylic acid?

The synthesis typically involves functionalization of the indole core. For example, bromination and fluorination steps are performed sequentially on a pre-formed indole scaffold. A common approach is to start with a substituted indole-2-carboxylic acid derivative, such as 5-bromo-7-fluoro-1H-indole-2-carboxylic acid, and modify reaction conditions (e.g., reagent stoichiometry, temperature) to introduce substituents at specific positions. Amide coupling (e.g., using methylamine or phenyl groups) or esterification may follow to stabilize intermediates . Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) in polar solvents like DMF.
  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH.
  • Carboxylic acid activation : Employing coupling reagents like EDCI/HOBt for derivatization.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 7.2229 Å, b = 11.874 Å, c = 11.079 Å, and β = 108.37°. Hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) stabilize the lattice, forming dimers and layers. SHELX software (e.g., SHELXL) refines the structure, with reliability factors R = 0.063 and wR = 0.158 .

Advanced Research Questions

Q. How can conflicting LC/MS or NMR data for derivatives of this compound be resolved?

Discrepancies often arise from residual solvents, isotopic patterns, or tautomerism. For example, LC/MS data for a related compound (5-bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide) showed m/z 386 [M+H]⁺ with a retention time of 3.17 min under SMD-FA10-long conditions . To resolve contradictions:

  • Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC).
  • Optimize purification : Use preparative HPLC or recrystallization to isolate pure phases.
  • Consider dynamic effects : Proton exchange in DMSO-d₆ may obscure NMR signals; use low-temperature NMR or alternative solvents.

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization hinges on:

  • Stepwise monitoring : Use TLC or inline IR to track intermediate formation.
  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as an ethyl ester) to prevent side reactions .
  • Catalysis : Pd-mediated cross-coupling for bromine retention or copper-catalyzed fluorination.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of halogenated intermediates.

Q. How does the electronic effect of bromine and fluorine substituents influence the compound’s reactivity?

Bromine (electron-withdrawing) and fluorine (electronegative) direct electrophilic substitution to specific positions. Computational studies (DFT) show:

  • Bromine deactivates the indole ring, favoring meta-substitution in further reactions.
  • Fluorine enhances acidity of the N–H group (pKₐ ~10–12), affecting hydrogen-bonding and solubility .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound?

  • SCXRD : Resolves stereochemistry and packing motifs .
  • LC/MS : Confirms molecular weight and purity (e.g., >95% by HPLC) .
  • FT-IR : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
  • ¹³C NMR : Distinguishes substituent effects (e.g., C-2 carboxylic acid at ~165 ppm) .

Q. How to design a structure-activity relationship (SAR) study for indole derivatives?

  • Vary substituents : Compare bromo/fluoro analogs (e.g., 6-bromo-5-methoxy vs. 6-fluoro-3-carboxy derivatives) .
  • Assay selection : Use enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility testing.
  • Computational docking : Map interactions with biological targets (e.g., ATP-binding pockets).

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